molecular formula C7H5F2N3 B15317992 3-(Difluoromethyl)imidazo[1,5-a]pyrazine

3-(Difluoromethyl)imidazo[1,5-a]pyrazine

Katalognummer: B15317992
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: HODXMADFFNXMFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an imidazo[1,5-a]pyrazine scaffold.

Vorbereitungsmethoden

The synthesis of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,5-a]pyrazine ring . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

3-(Difluoromethyl)imidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)imidazo[1,5-a]pyrazine has a wide range of scientific research applications, including:

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

3-(Difluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position and nature of substituents.

    Difluoromethyl-substituted heterocycles: These compounds have a difluoromethyl group attached to different heterocyclic scaffolds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H5F2N3

Molekulargewicht

169.13 g/mol

IUPAC-Name

3-(difluoromethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H

InChI-Schlüssel

HODXMADFFNXMFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2C(F)F)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.